2-Methylbenzophenone (CAS No. 131-58-8) is an organic compound with the formula C14H12O. While its industrial applications include use in pharmaceuticals, agrochemicals, and dyestuffs [], its properties make it a valuable compound in scientific research for several reasons:
One of the primary applications of 2-Methylbenzophenone in research is as a key intermediate in organic synthesis. Its reactive ketone group (C=O) allows it to participate in various reactions to form more complex molecules. Scientists can utilize 2-Methylbenzophenone as a starting material for the synthesis of diverse organic compounds, including pharmaceuticals, functional materials, and research chemicals [].
Here are some examples of reactions where 2-Methylbenzophenone serves as a useful intermediate:
-Methylbenzophenone exhibits photochemical properties, meaning it can absorb light and undergo chemical reactions when exposed to light. This characteristic makes it a valuable tool in photochemical research. Scientists can use 2-Methylbenzophenone to study various photochemical processes, such as photoinduced electron transfer reactions and excited-state chemistry.
Here are some examples of how 2-Methylbenzophenone is used in photochemical research:
2-Methylbenzophenone is a colorless to pale yellow liquid at room temperature []. It is synthesized from various starting materials, but a common method involves Friedel-Crafts acylation of toluene with benzoyl chloride []. This compound serves as an essential building block for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs [].
The key feature of 2-Methylbenzophenone's structure is the presence of a carbonyl group (C=O) bonded to a phenyl ring (benzene ring) and a methyl group (CH3). The other phenyl ring is attached to the carbon atom adjacent to the carbonyl group. This structure (diaryl ketone) contributes to its reactivity and diverse applications [].
2-Methylbenzophenone can participate in various chemical reactions due to the reactive carbonyl group. Here are some notable examples:
CH3COC6H5 + CH3CHO (Base) -> CH3CH=CHCOCH3C6H5 + H2O
The carbonyl group can react with nucleophiles like amines or alcohols to form imines or acetals, respectively.
It can react with Grignard reagents to form tertiary alcohols.
2-Methylbenzophenone is considered a mild irritant and may cause skin or eye irritation upon contact. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.
Irritant